

Celivarone Dosage in Animal Models of Arrhythmia: Application Notes and Protocols

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Compound of Interest

Compound Name: Celivarone

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Introduction

Celivarone is an investigational antiarrhythmic agent, structurally related to amiodarone but lacking the iodine moiety, which is associated with some of amiodarone's adverse effects. It exhibits a multifactorial mechanism of action, blocking multiple cardiac ion channels, including sodium (Na^+), L-type calcium (Ca^{2+}), and various potassium (K^+) channels (IKr, IKs, IKACH, and IKv1.5), as well as inhibiting β_1 -adrenergic receptors.[1] This complex pharmacology gives it potential efficacy in treating both atrial and ventricular arrhythmias. These application notes provide a summary of **celivarone** dosages and detailed protocols for its use in various animal models of arrhythmia based on preclinical studies.

Data Presentation: Celivarone Dosage in Animal Models

The following tables summarize the effective dosages of **celivarone** in different animal models of atrial and ventricular arrhythmias.

Atrial Fibrillation Models

Animal Model	Arrhythmia Induction	Route of Administration	Dosage	Key Findings
Dog	Vagally Induced Atrial Fibrillation	Intravenous (IV)	3 and 10 mg/kg	Terminated atrial fibrillation and prevented re-induction.
Guinea Pig (isolated heart)	Low-K ⁺ Medium	Perfusion	0.1 to 1 µM	Prevented atrial fibrillation in a concentration-dependent manner.

Ventricular Arrhythmia Models

Animal Model	Arrhythmia Induction	Route of Administration	Dosage	Key Findings
Rat	Reperfusion-Induced Arrhythmia	Intravenous (IV)	0.1 to 10 mg/kg	Prevented reperfusion-induced arrhythmias in a dose-dependent manner.
Rat	Reperfusion-Induced Arrhythmia	Oral (PO)	3 to 90 mg/kg	Prevented reperfusion-induced arrhythmias in a dose-dependent manner.
Rat	Permanent Left Coronary Artery Ligature	Oral (PO)	30 to 90 mg/kg	Reduced early mortality.

Experimental Protocols

Vagally Induced Atrial Fibrillation in Anesthetized Dogs

This protocol describes the induction of atrial fibrillation (AF) in dogs through vagal nerve stimulation and rapid atrial pacing, and the use of **celivarone** to terminate the arrhythmia.

Materials:

- Anesthetized dogs
- **Celivarone** for intravenous administration
- Equipment for bilateral stimulation of the cervical vagi
- Atrial pacing catheters
- ECG monitoring system

Procedure:

- Anesthetize the dog and initiate ECG monitoring.
- Surgically expose and place electrodes on the cervical vagi for bilateral stimulation.
- Insert pacing catheters into the right atrium.
- Induce sustained atrial fibrillation by a combination of continuous bilateral vagal stimulation and transient rapid atrial pacing.[2][3]
- Once sustained AF is established, administer **celivarone** intravenously at a dose of 3 mg/kg or 10 mg/kg.
- Continuously monitor the ECG to observe the termination of AF and the prevention of its re-induction.

Reperfusion-Induced Arrhythmia in Anesthetized Rats

This protocol details the induction of ventricular arrhythmias by ischemia-reperfusion injury in rats and the administration of **celivarone** to prevent these arrhythmias.

Materials:

- Anesthetized rats
- **Celivarone** for intravenous or oral administration
- Surgical instruments for thoracotomy and coronary artery ligation
- ECG monitoring system

Procedure:

- Anesthetize the rat and begin ECG monitoring.
- Perform a thoracotomy to expose the heart.
- Ligate the left anterior descending (LAD) coronary artery for a defined period (e.g., 10-15 minutes) to induce ischemia.[\[4\]](#)[\[5\]](#)
- Administer **celivarone** either intravenously (0.1 to 10 mg/kg) or orally (3 to 90 mg/kg) prior to reperfusion.
- Release the ligature to initiate reperfusion.
- Monitor the ECG for the occurrence of ventricular arrhythmias (ventricular tachycardia and fibrillation) during the reperfusion period.

Low-K⁺ Medium-Induced Atrial Fibrillation in Isolated Guinea Pig Hearts

This ex vivo protocol describes the induction of atrial fibrillation in isolated guinea pig hearts using a low potassium solution and the preventative effect of **celivarone**.

Materials:

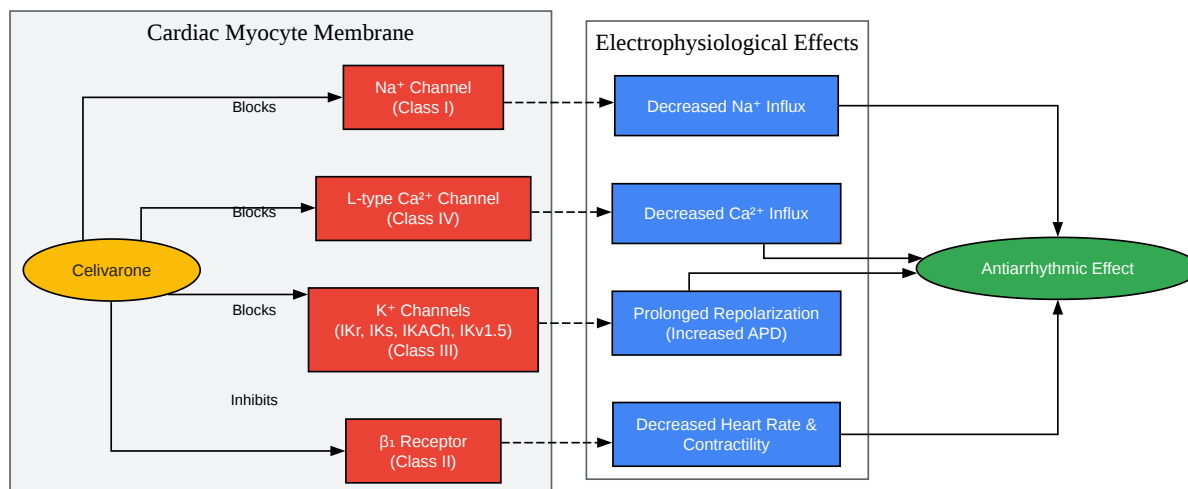
- Guinea pig hearts
- Langendorff perfusion apparatus

- Krebs-Henseleit solution (normal and low K^+ concentration)
- **Celivarone** for perfusion
- ECG recording electrodes

Procedure:

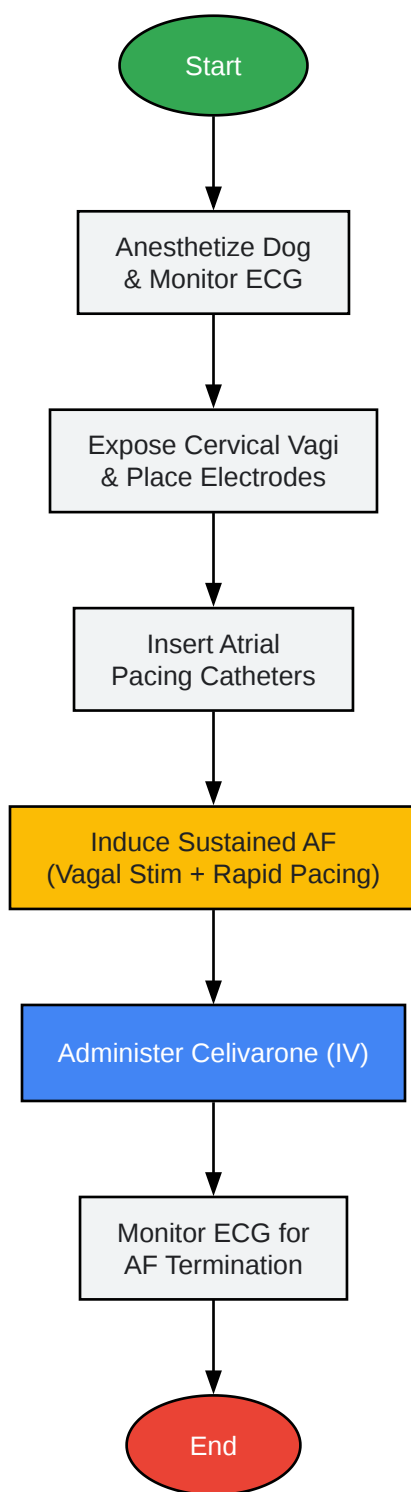
- Isolate the guinea pig heart and mount it on a Langendorff apparatus.
- Perfuse the heart with normal Krebs-Henseleit solution to stabilize it.
- Switch to a low potassium (e.g., 2.5 mM K^+) Krebs-Henseleit solution to induce atrial fibrillation.
- In a separate set of experiments, add **celivarone** (0.1 to 1 μM) to the low- K^+ perfusate.
- Record the ECG throughout the experiment to assess the incidence and duration of atrial fibrillation.

Signaling Pathways and Experimental Workflows



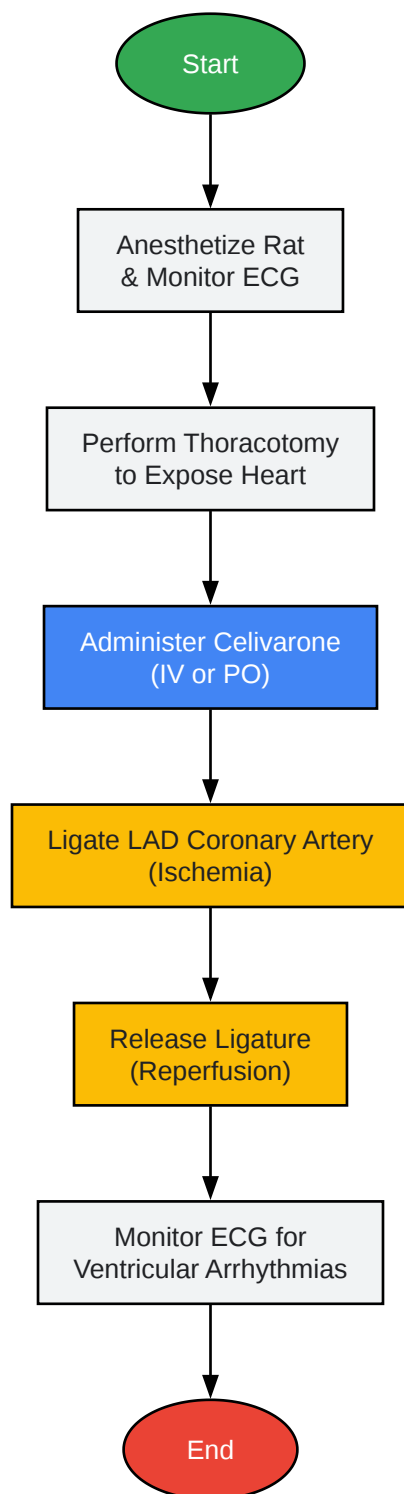
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Caption: Mechanism of action of **Celivarone** in cardiac myocytes.



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Caption: Workflow for vagally induced atrial fibrillation model in dogs.



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Caption: Workflow for reperfusion-induced arrhythmia model in rats.

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